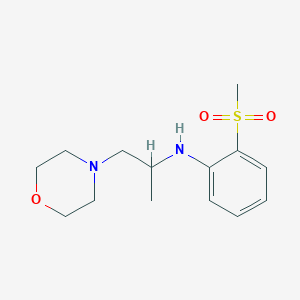
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide, also known as BMS-986001, is a novel compound that has been synthesized for the purpose of scientific research. This compound belongs to the family of cyclohexane carboxamides, which are known for their potential therapeutic applications. The synthesis of BMS-986001 involves a multi-step process that requires specialized equipment and expertise. The compound has been found to have a number of biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
The mechanism of action of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, the compound has been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. By modulating these neurotransmitters, N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide may be able to improve the symptoms of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitters in the brain, as mentioned above. In addition, the compound has been found to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit certain enzymes that are involved in the inflammatory response. N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has also been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to have a number of potential uses in the treatment of neurological disorders, pain, inflammation, and cancer. In addition, the compound has been shown to be relatively stable and easy to handle in lab settings.
One of the limitations of using N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide in lab experiments is its cost. The synthesis of this compound requires specialized equipment and expertise, which can make it expensive to produce. In addition, the compound has not yet been extensively studied, so its potential side effects and limitations are not yet fully understood.
未来方向
There are a number of potential future directions for the study of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential applications in the treatment of pain and inflammation. Finally, further research could be conducted to better understand the mechanism of action of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide, and to identify any potential side effects or limitations of the compound.
合成方法
The synthesis of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the preparation of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxylic acid. This compound is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpiperazine to form the desired product, N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals.
科学研究应用
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has been found to have a number of potential therapeutic applications, including the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(12-14-8-4-2-5-9-14)15(19)16(13-17)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYOMVHWNRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)

![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)